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molecular formula C11H16O2 B8289674 Cyclohexen-4-ylmethyl methacrylate

Cyclohexen-4-ylmethyl methacrylate

Cat. No. B8289674
M. Wt: 180.24 g/mol
InChI Key: HVAZUMBELNLIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05212252

Procedure details

A 8 liter, 4 necked flask equipped with a thermometer, cooling jacket, stirring means and drip funnel was charged with 200 g of cyclohexen-4-ylmethyl methacrylate produced in Step A and 1200 ml of methylene chloride. The reactants were cooled to a temperature below 10° C. A solution of 263.6 g of m-chloroperbenzoic acid (80% purity, Kishida Chemicals) in 2800 ml of methylene chloride was added thereto dropwise over 3 hours and then allowed to react for additional 3 hours with stirring. After the reaction, an amount of 10% aqueous solution of sodium sulfite was added to the reaction mixture and allowed to react at room temperature for 1 hour to decompose unreacted perbenzoate. After having confirmed the absence of perbenzoate using starch-iodine indicator paper, the reaction mixture was washed with 1000 ml of an aqueous solution containing 81 g of sodium carbonate and then with an amount of saline successively. Thereafter the mixture was dried over magnesium sulfate and evaporated under reduced pressure with addition of 40 mg of p-methoxyquinone as a polymerization inhibitor to remove the solvent. 206 g of crude product of the titled compound was obtained. Yied: 95% of theory.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
263.6 g
Type
reactant
Reaction Step Two
Quantity
2800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starch iodine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].ClC1C=CC=C(C(OO)=[O:22])C=1.S([O-])([O-])=O.[Na+].[Na+].C1C(C(O[O-])=O)=CC=CC=1>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH:11]2[O:22][CH:10]2[CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CC=CCC1
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
263.6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
2800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1C(=O)O[O-]
Step Five
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1C(=O)O[O-]
Step Six
Name
starch iodine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring means and drip funnel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 8 liter, 4 necked flask equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
cooling jacket
TEMPERATURE
Type
TEMPERATURE
Details
The reactants were cooled to a temperature below 10° C
CUSTOM
Type
CUSTOM
Details
to react for additional 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the reaction mixture was washed with 1000 ml of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 81 g of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter the mixture was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure with addition of 40 mg of p-methoxyquinone as a polymerization inhibitor
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1CC2C(CC1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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